molecular formula C8H7Br2F B2655383 1-Bromo-4-(2-bromo-1-fluoroethyl)benzene CAS No. 1297549-91-7

1-Bromo-4-(2-bromo-1-fluoroethyl)benzene

Cat. No. B2655383
CAS RN: 1297549-91-7
M. Wt: 281.95
InChI Key: ULLOQOPIBJUMNJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-1-fluoroethyl)benzene is a chemical compound with the molecular formula C8H7Br2F. It has a molecular weight of 281.95 . The compound is in liquid form and is typically stored at -10 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7Br2F/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2 . This indicates that the molecule consists of a benzene ring with bromo and fluoroethyl substituents.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Fluorescence Properties

1-Bromo-4-(2,2-diphenylvinyl) benzene, synthesized from 1-bromo-4-bromomethyl-benzene, exhibits significant photoluminescence properties. It demonstrates high fluorescence intensity in solid state, indicating potential use in fluorescence-based applications (Liang Zuo-qi, 2015).

Fluoroalkyl Ester Synthesis

The compound plays a role in the synthesis of fluoroalkyl esters. For example, 2-bromo-1-fluoroethyl acetate, a related compound, is accessible through specific synthetic procedures, highlighting its relevance in organic synthesis (D. Limat, Y. Guggisberg, M. Schlosser, 1995).

Radiopharmaceutical Applications

In radiopharmaceuticals, derivatives of 1-bromo-4-(2-bromo-1-fluoroethyl)benzene, like 1-[18F]fluoromethyl-4-methyl-benzene, are synthesized for potential use as bifunctional labelling agents. This highlights its significance in the development of new imaging agents (V. Namolingam, S. Luthra, F. Brady, V. Pike, 2001).

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, similar in structure, is a versatile material for organometallic synthesis, indicating the potential of halogenated benzene derivatives in this field (J. Porwisiak, M. Schlosser, 1996).

Fluorination and Organic Synthesis

The direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives shows the chemical versatility of such compounds, reinforcing their utility in organic synthesis and chemical modification processes (Mingzhu Zhao, Ling Ming, Jialiang Tang, Xiaoming Zhao, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .

properties

IUPAC Name

1-bromo-4-(2-bromo-1-fluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLOQOPIBJUMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5.0 g (27.31 mmol) of 4-bromostyrene were dissolved in 40 ml of dichloromethane, the mixture was cooled to 0° C. and 13.21 g (81.94 mmol) of triethylamine trihydrofluoride were added. 5.83 g (32.78 mmol) of N-bromosuccinimide were then added in three portions. The mixture was stirred at RT overnight. After dilution with dichloromethane, the reaction mixture was added to ice-water. The organic phase was washed successively with 1 N hydrochloric acid, water and saturated sodium bicarbonate solution, dried over magnesium sulphate and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (mobile phase pentane). This gave 4.14 g (53.8% of theory) of the title compound.
Quantity
5 g
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40 mL
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13.21 g
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reactant
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5.83 g
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reactant
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ice water
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Synthesis routes and methods II

Procedure details

5.0 g (27.31 mmol) of 4-bromostyrene were dissolved in 40 ml of dichloromethane and cooled to 0° C., and 13.21 g (81.94 mmol) of triethylamine trihydrofluoride were added. 5.83 g (32.78 mmol) of N-bromosuccinimide were then added in three portions. The mixture was stirred at RT overnight. After dilution with dichloromethane, the reaction mixture was poured onto ice-water. The organic phase was washed successively with 1 N hydrochloric acid, water and saturated sodium bicarbonate solution, dried over magnesium sulphate and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (mobile phase pentane). This gave 4.14 g (53.8% of theory) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.21 g
Type
reactant
Reaction Step Two
Quantity
5.83 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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